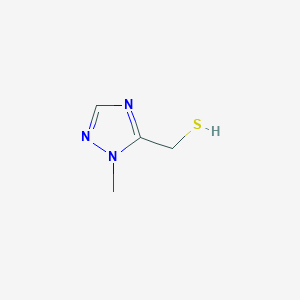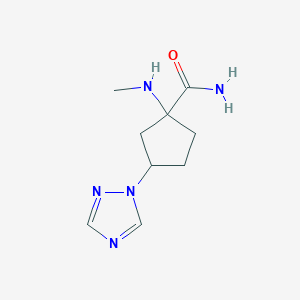
2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid is a complex organic compound that belongs to the benzofuran family. . This compound, with its unique structural features, has garnered interest for its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid typically involves the cyclization of appropriate precursors. One common method includes the enantioselective reduction of homobenzylic ketones using chiral spiroborate ester catalysts . This method is advantageous due to its high enantioselectivity and mild reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave-assisted synthesis and catalytic hydrogenation are often employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Enantioselective reduction is a key step in its synthesis.
Substitution: Halogenation and nitration are common substitution reactions for modifying the benzofuran ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used under acidic or basic conditions.
Reduction: Chiral spiroborate ester catalysts are employed for enantioselective reduction.
Substitution: Halogenating agents such as bromine (Br₂) or nitrating agents like nitric acid (HNO₃) are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzofuran derivatives, which can exhibit enhanced biological activities or improved material properties .
Scientific Research Applications
2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit key enzymes involved in cell proliferation and survival . The compound’s antibacterial and antiviral effects are likely due to its interference with microbial cell wall synthesis or viral replication processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2,3-dihydrobenzofuran: Shares a similar core structure but lacks the propanoic acid moiety.
2-Methylcoumaran: Another benzofuran derivative with different substituents.
2,3-Dihydro-2-methylbenzofuran: Similar structure but with variations in functional groups.
Uniqueness
2-Methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid is unique due to its specific combination of the benzofuran ring and the propanoic acid moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
2-methyl-2-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)propanoic acid |
InChI |
InChI=1S/C13H16O3/c1-8-6-9-7-10(4-5-11(9)16-8)13(2,3)12(14)15/h4-5,7-8H,6H2,1-3H3,(H,14,15) |
InChI Key |
LFMDZGWRTMJZBA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC2=C(O1)C=CC(=C2)C(C)(C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3-Methyl-1-{[2-(trimethylsilyl)ethoxy]methyl}-1H,2H,3H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13064950.png)



![7-Methyl-2,7-diazaspiro[4.4]nonan-1-one](/img/structure/B13064971.png)



![3-[2-(Ethylsulfanyl)ethoxy]azetidine](/img/structure/B13064992.png)

